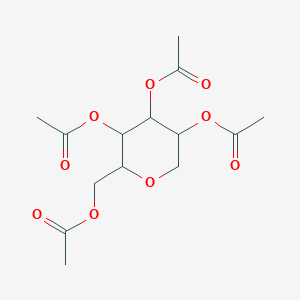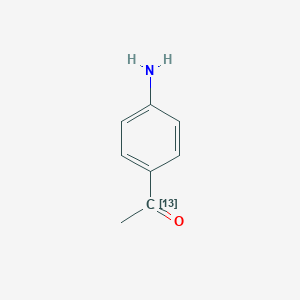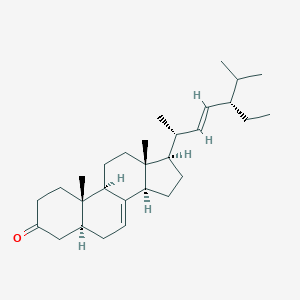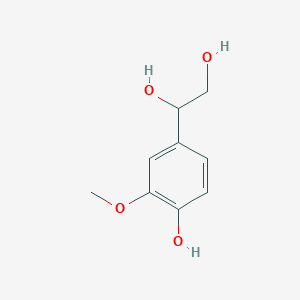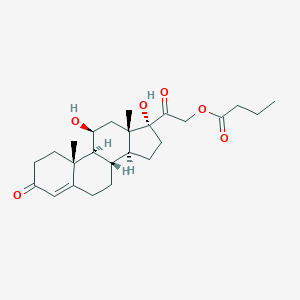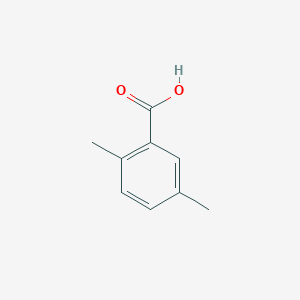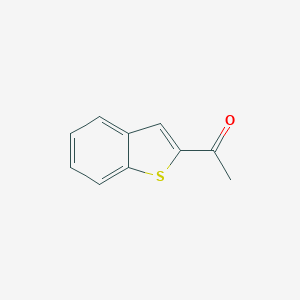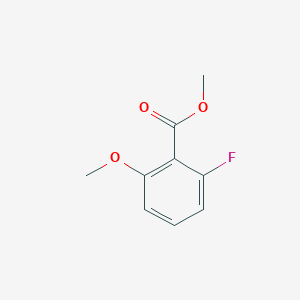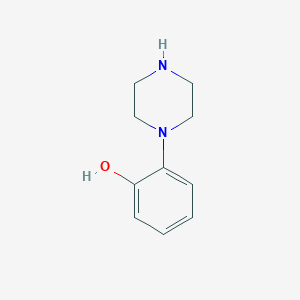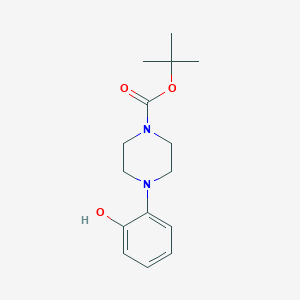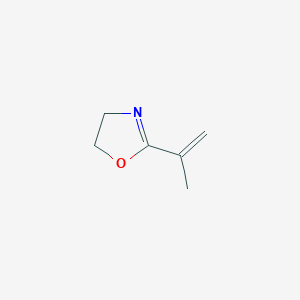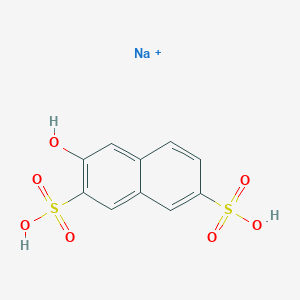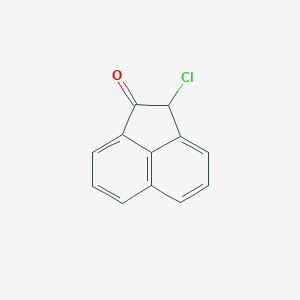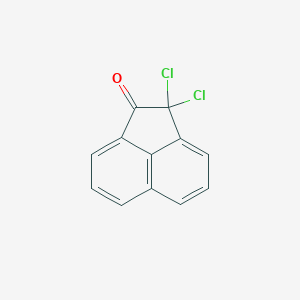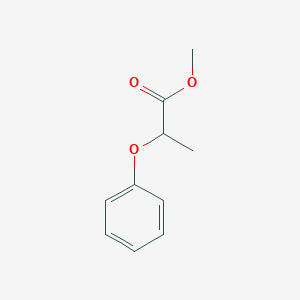
2-フェノキシプロパン酸メチル
概要
説明
Methyl 2-phenoxypropanoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 2-phenoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Methyl 2-phenoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
Target of Action
It’s worth noting that the compound is structurally similar to other phenoxy acids, which have been shown to exert a pronounced stimulating action on liver regenerating activity .
Mode of Action
Based on its structural similarity to other phenoxy acids, it may stimulate secretion of bilirubin and bile acids within the liver, as well as enhance the metabolism of cholesterol .
Biochemical Pathways
Given its potential choleretic activity, it may be involved in the regulation of bile acid synthesis and cholesterol metabolism .
Pharmacokinetics
It’s worth noting that similar compounds have shown mild accumulation during prolonged treatment .
Result of Action
Based on its potential choleretic activity, it may stimulate the secretion of bile acids and bilirubin, and enhance cholesterol metabolism, potentially affecting liver function .
生化学分析
Biochemical Properties
The biochemical role of Methyl 2-phenoxypropanoate is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its function in biochemical reactions .
Cellular Effects
Methyl 2-phenoxypropanoate has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 2-phenoxypropanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how it exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-phenoxypropanoate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 2-phenoxypropanoate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 2-phenoxypropanoate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Methyl 2-phenoxypropanoate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-phenoxypropanoate can be synthesized through several methods. One common method involves the reaction of phenol with sodium hydrogencarbonate in toluene, followed by the addition of methyl 2-chloropropionate . The reaction conditions typically include refluxing the mixture and maintaining a temperature of around 80°C for 0.5 hours. The product is then purified through filtration and distillation.
Industrial Production Methods
In industrial settings, the production of methyl 2-phenoxypropanoate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-phenoxypropanoic acid.
Reduction: 2-phenoxypropanol.
Substitution: Various substituted esters and ethers.
類似化合物との比較
Similar Compounds
Methyl 2-methyl-2-phenoxypropanoate: This compound has a similar structure but with an additional methyl group.
Methyl 2-hydroxy-2-phenylpropanoate: This compound has a hydroxyl group instead of a phenoxy group.
Uniqueness
Methyl 2-phenoxypropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
特性
IUPAC Name |
methyl 2-phenoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRBMKSBVQDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311751 | |
| Record name | Methyl 2-phenoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-24-9 | |
| Record name | Methyl 2-phenoxypropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC408320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-phenoxypropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 2-phenoxypropanoate in the formation of the supramolecular structures described in the paper?
A1: Methyl 2-phenoxypropanoate (mpp) acts as a carboxylate ligand in the synthesis of Zn2+ and Cd2+ supramolecular coordination complexes []. Specifically, it forms a complex with Zn2+ and 2,2′-bipyridine (L) resulting in a 2D sheet structure denoted as [Zn(L)(mpp–)2·H2O]·H2O []. In the case of Cd2+, mpp participates in the formation of a 3D supramolecular assembly, [Cd(L)2(mpp–)2]·H2O []. In both cases, mpp acts as a monodentate ligand, coordinating to the metal ions through its carboxylate group (COO-) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


